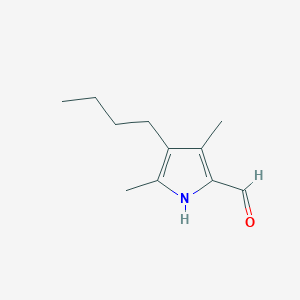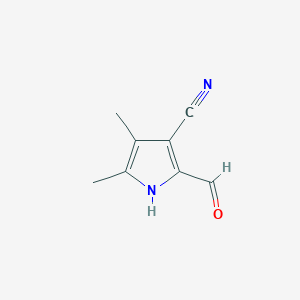
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2O It is a derivative of pyrrole, characterized by the presence of formyl, dimethyl, and carbonitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves the reaction of appropriate pyrrole derivatives with formylating agents under controlled conditions. One common method includes the use of Vilsmeier-Haack reaction, where a formyl group is introduced into the pyrrole ring using a combination of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3)
Major Products Formed
Oxidation: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carboxylic acid
Reduction: 2-Formyl-4,5-dimethyl-1H-pyrrole-3-amine
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced
科学的研究の応用
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The formyl and carbonitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate: Similar structure but with a carboxylate group instead of a carbonitrile group.
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carbonitrile: Similar structure but with different positioning of the formyl and dimethyl groups.
Uniqueness
2-Formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both formyl and carbonitrile groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.
特性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC名 |
2-formyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-6(2)10-8(4-11)7(5)3-9/h4,10H,1-2H3 |
InChIキー |
HDEIPRYXYOVSDO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC(=C1C#N)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Furan-2-yl)-4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine](/img/structure/B12883483.png)

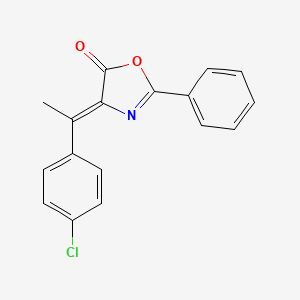


![3-Methoxy-6-methylbenzo[d]isoxazole](/img/structure/B12883512.png)
![[2-(5-Phenyl-1,2-oxazol-3-yl)phenyl]acetic acid](/img/structure/B12883514.png)
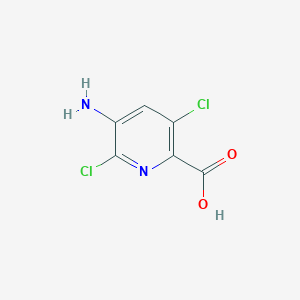
![4-[(5-Methyl-1,2-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B12883534.png)

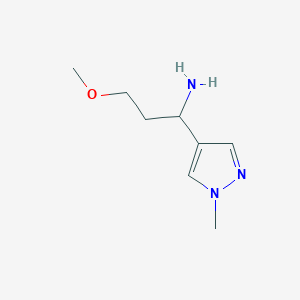
![2-(2-Fluorophenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]quinolin-4-amine](/img/structure/B12883560.png)
